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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic compound SR 146131
and the endogenous peptide cholecystokinin-8 (CCK-8). The following sections present a

comprehensive overview of their respective mechanisms of action, signaling pathways, and

physiological effects, supported by quantitative data from in vitro and in vivo studies. Detailed

experimental protocols for key assays are also provided to aid in the design and interpretation

of future research.

Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in

regulating various physiological processes, including digestion, satiety, and anxiety. It exerts its

effects through two main G protein-coupled receptors: the CCK1 receptor (formerly known as

CCK-A) and the CCK2 receptor (formerly known as CCK-B). Cholecystokinin-8 (CCK-8), a

sulfated octapeptide, is a major biologically active form of CCK and acts as a non-selective

agonist for both CCK1 and CCK2 receptors.[1]

In contrast, SR 146131 is a potent, orally active, and selective non-peptide agonist for the

CCK1 receptor.[2][3] Its selectivity for the CCK1 receptor makes it a valuable pharmacological

tool for elucidating the specific functions of this receptor subtype and a potential therapeutic

agent for conditions where selective CCK1 receptor activation is desired, such as in the

management of eating and motor disorders.[3]
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Mechanism of Action and Signaling Pathways
Both CCK-8 and SR 146131 initiate their effects by binding to and activating CCK receptors.

The CCK1 receptor, the primary target of SR 146131, is predominantly coupled to the Gq alpha

subunit of the heterotrimeric G-protein.[4] Upon agonist binding, Gq activates phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its

receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium

([Ca2+]i).[3] This increase in intracellular calcium is a key event in mediating many of the

physiological effects of CCK1 receptor activation.

CCK-8, being a non-selective agonist, can activate both CCK1 and CCK2 receptors. The CCK2

receptor also couples to Gq and initiates a similar signaling cascade.[1] The key distinction lies

in the receptor selectivity, with SR 146131's effects being mediated exclusively through the

CCK1 receptor.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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